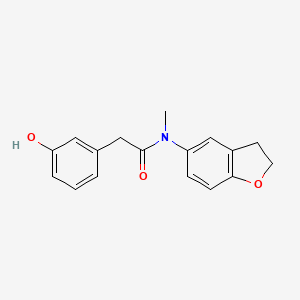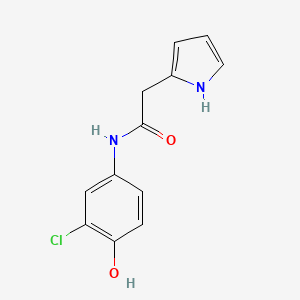![molecular formula C17H25NO3 B7647983 N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide, also known as DOPA-PEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug delivery and tissue engineering.
作用機序
The mechanism of action of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide is based on its ability to form covalent bonds with various molecules. The hydroxyl group of this compound can undergo nucleophilic substitution reactions with carboxylic acids, amines, and thiol groups. This allows this compound to form stable conjugates with drugs, targeting moieties, and biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has also been shown to improve the pharmacokinetic properties of drugs by increasing their solubility and stability. In tissue engineering, this compound has been shown to promote cell adhesion and proliferation, as well as tissue regeneration.
実験室実験の利点と制限
One of the major advantages of using N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in lab experiments is its versatility and ability to form stable conjugates with various molecules. It also has a high solubility in water, making it easy to handle and administer. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.
将来の方向性
There are several future directions for the use of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in scientific research. One potential application is in the development of targeted drug delivery systems for cancer treatment. This compound can be conjugated to targeting moieties that specifically bind to cancer cells, allowing for more effective and targeted drug delivery. Another potential application is in the development of tissue-engineered scaffolds for organ regeneration. This compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration in the scaffold. Additionally, further studies can be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.
In conclusion, this compound is a versatile and promising chemical compound that has potential applications in drug delivery and tissue engineering. Its ability to form stable conjugates with various molecules and promote cell adhesion and tissue regeneration make it a valuable tool in scientific research. Further studies and optimizations of the synthesis method can unlock even more potential for the use of this compound in the future.
合成法
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide can be synthesized through a two-step reaction process. First, 3-hydroxybenzoyl chloride is reacted with 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine to form this compound. Next, the resulting compound is reacted with polyethylene glycol (PEG) to produce this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide has been extensively studied for its potential applications in drug delivery and tissue engineering. In drug delivery, this compound can be used to improve the solubility and bioavailability of poorly soluble drugs. It can also be used to target specific tissues or cells by conjugating the compound to targeting moieties. In tissue engineering, this compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration.
特性
IUPAC Name |
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,11-13-6-8-21-9-7-13)12-18-16(20)14-4-3-5-15(19)10-14/h3-5,10,13,19H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRDGIGAJSRIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)
![N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647937.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)
![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)